molecular formula C12H11N3O3 B15054845 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid

2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid

Cat. No.: B15054845
M. Wt: 245.23 g/mol
InChI Key: FCKPCKXMZQVQRD-UHFFFAOYSA-N
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Description

2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable pyridine derivative, the pyrimidine ring can be constructed through cyclization reactions.

    Functional Group Modifications: Introduction of the methyl and oxo groups can be achieved through selective oxidation and methylation reactions.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing techniques like crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)propanoic acid
  • 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)butanoic acid

Uniqueness

2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid is unique due to its specific structural features, such as the acetic acid moiety, which may confer distinct biological activities compared to its analogs.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

2-(2-methyl-6-oxo-4-pyridin-3-ylpyrimidin-1-yl)acetic acid

InChI

InChI=1S/C12H11N3O3/c1-8-14-10(9-3-2-4-13-6-9)5-11(16)15(8)7-12(17)18/h2-6H,7H2,1H3,(H,17,18)

InChI Key

FCKPCKXMZQVQRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)O)C2=CN=CC=C2

Origin of Product

United States

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